methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate is a complex organic compound that features a triazole ring, a piperidine ring, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methoxybenzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have been studied for their anticancer properties.
Piperidine Derivatives: Compounds containing the piperidine ring are common in pharmaceuticals and have various biological activities.
Sulfonyl Compounds: Sulfonyl groups are found in many drugs and are known for their stability and ability to enhance the solubility of compounds.
Uniqueness
Methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate is unique due to the combination of these functional groups in a single molecule, which can confer a range of desirable properties, such as enhanced binding affinity, stability, and solubility.
Properties
IUPAC Name |
methyl 4-methoxy-3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-24-14-4-3-12(16(21)25-2)11-15(14)26(22,23)19-9-5-13(6-10-19)20-17-7-8-18-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPFTSXZUKFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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